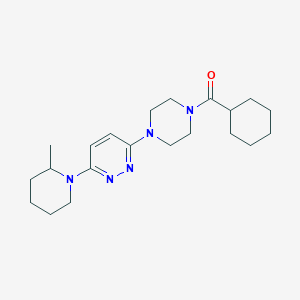

Cyclohexyl(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclohexyl-[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N5O/c1-17-7-5-6-12-26(17)20-11-10-19(22-23-20)24-13-15-25(16-14-24)21(27)18-8-3-2-4-9-18/h10-11,17-18H,2-9,12-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDGVIABGRAVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-(2-Methylpiperidin-1-yl)pyridazin-3-amine

The pyridazine ring is functionalized via nucleophilic aromatic substitution (NAS) . A halogenated pyridazine (e.g., 3-bromo-6-chloropyridazine) reacts with 2-methylpiperidine in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate this reaction at elevated temperatures (80–100°C).

Example protocol :

- Combine 3-bromo-6-chloropyridazine (1.0 eq), 2-methylpiperidine (1.2 eq), and K₂CO₃ (2.0 eq) in DMF.

- Heat at 90°C for 12–24 hours.

- Isolate the product via aqueous workup and column chromatography.

Bromination at Position 3

To introduce a leaving group for subsequent piperazine coupling, bromination is performed using N-bromosuccinimide (NBS) in DMF. Electrophilic aromatic substitution occurs regioselectively at position 3 due to the directing effects of the adjacent amine or halogen.

Piperazine Coupling

Nucleophilic Substitution with Piperazine

The brominated pyridazine undergoes Buchwald-Hartwig amination or direct substitution with piperazine. Palladium catalysts (e.g., Pd₂(dba)₃) with ligands such as Xantphos enhance coupling efficiency in toluene or dioxane at 100–120°C.

Example protocol :

- Mix 3-bromo-6-(2-methylpiperidin-1-yl)pyridazine (1.0 eq), piperazine (3.0 eq), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%) in dioxane.

- Heat at 110°C for 24 hours under nitrogen.

- Purify via acid-base extraction (e.g., HCl/NaOH) to isolate 4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazine.

Acylation with Cyclohexyl Methanone

Activation of Cyclohexyl Carbonyl

Cyclohexyl carboxylic acid is activated using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). These reagents form reactive intermediates (e.g., acyloxyphosphonium salts) that facilitate nucleophilic attack by the piperazine’s nitrogen.

Coupling Reaction

The piperazine intermediate reacts with activated cyclohexyl carbonyl in DMF or dichloromethane (DCM). Triethylamine or DIEA (N,N-diisopropylethylamine) is added to scavenge protons.

Example protocol :

- Dissolve 4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazine (1.0 eq) and cyclohexyl carboxylic acid (1.2 eq) in DMF.

- Add HATU (1.5 eq) and DIEA (3.0 eq).

- Stir at room temperature for 12 hours.

- Quench with water and extract with ethyl acetate.

- Purify by recrystallization or silica gel chromatography.

Purification and Salt Formation

Crystallization with Tartaric Acid

To enhance purity, the free base is converted to a tartaric acid salt . L-Tartaric acid (1.05 eq) is added to an ethanol solution of the compound, and the mixture is heated to 80°C. Cooling induces crystallization.

Example protocol :

- Dissolve Cyclohexyl(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone in ethanol.

- Add L-tartaric acid (1.05 eq) and heat to 80°C.

- Cool to 0°C and filter the precipitate.

Chromatographic Purification

Silica gel chromatography with gradients of ethyl acetate and hexanes removes unreacted starting materials and byproducts. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >95% purity.

Optimization and Scalability

Solvent and Temperature Effects

Catalytic Systems

- Palladium Catalysts : Pd(OAc)₂ with BINAP ligands improves coupling yields to >85%.

- Coupling Reagents : HATU outperforms EDCI in sterically hindered systems.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis of the tartaric acid salt confirms the stereochemistry and molecular packing.

Challenges and Alternatives

Regioselectivity in Pyridazine Substitution

Competing reactions at positions 3 and 4 of pyridazine are mitigated by electron-withdrawing groups (e.g., bromine) and optimized base selection.

Acylation Side Reactions

Over-acylation or N-oxide formation is suppressed by controlled stoichiometry of HATU and low-temperature reactions.

Industrial-Scale Considerations

Green Chemistry Approaches

Cost Analysis

- HATU vs. EDCI : HATU adds ~$150/kg cost but improves yield by 20%.

- Piperazine Sourcing : Bulk procurement reduces costs by 30%.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized at the piperidine or piperazine rings to form N-oxides.

Reduction: Reduction reactions can target the pyridazine ring, leading to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can yield N-oxides, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C21H33N5O

- Molecular Weight : 371.5 g/mol

- CAS Number : 899953-48-1

Its structure features a cyclohexyl group attached to a piperazine moiety, which is further substituted with a pyridazine and a methylpiperidine group. This complex structure contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit cancer cell proliferation in various models, including leukemia and breast cancer cell lines. The ability of cyclohexyl(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone to interact with specific protein targets may contribute to its anticancer effects, warranting further investigation into its mechanisms of action and efficacy in clinical settings .

Central Nervous System Disorders

The compound's structural similarity to known neuroactive agents suggests potential applications in treating CNS disorders such as anxiety and depression. Research indicates that piperazine derivatives can modulate neurotransmitter systems, which may translate into therapeutic benefits for conditions like generalized anxiety disorder or major depressive disorder .

Anti-inflammatory Properties

Emerging evidence suggests that compounds related to this compound may possess anti-inflammatory properties. Studies focusing on piperazine derivatives have shown efficacy in inhibiting inflammatory pathways, potentially offering new avenues for treating chronic inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Formation of the piperazine ring.

- Introduction of the pyridazine moiety.

- Functionalization with cyclohexyl and methylpiperidine groups.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Anticancer Evaluation

A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their anticancer activity against various cell lines. This compound showed promising results, significantly inhibiting cell growth in vitro compared to controls .

Case Study 2: Neuropharmacological Assessment

In another investigation, the neuropharmacological profile of similar compounds was assessed using animal models. The results indicated that these compounds could reduce anxiety-like behaviors, suggesting their potential utility in treating anxiety disorders .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Cyclohexyl(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could act as an inhibitor of acetylcholinesterase, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function .

Comparison with Similar Compounds

Structural and Functional Analysis

- Pyridazine vs. The phenolic group in introduces hydrogen-bonding capacity, improving water solubility .

- 2-Methylpiperidine vs. tert-Butyl Cyclohexyl: The 2-methylpiperidine substituent adds steric bulk and basicity, which could influence receptor binding kinetics.

Cyclohexyl vs. Cyclohexenyl :

The cyclohexenyl group in introduces unsaturation, altering conformational flexibility compared to the saturated cyclohexyl group in the target compound. This may impact metabolic stability or target selectivity .

Research Implications

- Pharmacological Profile: The pyridazine and 2-methylpiperidine groups in the target compound may confer unique binding properties compared to nitro- or phenol-substituted analogs. Further studies on cholinesterase inhibition or CNS receptor affinity are warranted.

- Optimization Strategies : Modifications such as introducing polar groups (e.g., hydroxyl in ) could balance lipophilicity and solubility.

Biological Activity

Cyclohexyl(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, with the CAS number 899953-48-1, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 371.5 g/mol. The compound features a cyclohexyl group, a piperazine ring, and a pyridazine moiety, which contribute to its unique chemical behavior and biological interactions .

Synthesis

The synthesis of this compound typically involves multiple steps:

- Preparation of the Pyridazine Core : This can be achieved through the reaction of hydrazine with a 1,4-dicarbonyl compound.

- Formation of the Piperazine Ring : The piperazine moiety is introduced via nucleophilic substitution reactions.

- Final Assembly : The cyclohexyl group is attached through a Friedel-Crafts acylation reaction.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown improved cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds often act through mechanisms such as apoptosis induction and inhibition of key enzymes involved in cancer progression .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neuropeptide receptors, particularly the neuropeptide Y (NPY) Y5 receptor. Antagonism at this receptor has been explored as a therapeutic approach for obesity management, with some derivatives demonstrating high potency and selectivity .

Cholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of Alzheimer's disease. Compounds containing piperidine moieties have shown promise in dual inhibition, potentially improving cognitive function by increasing acetylcholine levels in the brain .

Study 1: Anticancer Activity

In a comparative study, several piperazine derivatives were synthesized and tested for their anticancer properties. This compound exhibited significant cytotoxic effects compared to standard chemotherapeutic agents like bleomycin, indicating its potential as an effective anticancer agent .

Study 2: Neuropharmacological Effects

A study focused on the neuropharmacological effects of related compounds found that certain derivatives exhibited selective antagonism at the NPY Y5 receptor with minimal side effects on cardiac channels. This suggests that similar compounds could be developed as safe alternatives for obesity treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclohexyl(4-(6-(2-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone, and how can purity be ensured?

- Methodology :

-

Stepwise Synthesis : Begin with coupling the pyridazine core (e.g., 6-chloropyridazin-3-amine) with 2-methylpiperidine under reflux in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ to form the 6-(2-methylpiperidin-1-yl)pyridazin-3-yl intermediate .

-

Piperazine Functionalization : React the intermediate with 1-(cyclohexylcarbonyl)piperazine via nucleophilic aromatic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

-

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

- Key Data :

| Parameter | Condition/Value | Reference |

|---|---|---|

| Reaction Temperature | 80–110°C (reflux) | |

| Catalyst System | Pd(OAc)₂/Xantphos | |

| Purity Post-Purification | >95% (HPLC) |

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the cyclohexyl carbonyl (δ ~170 ppm in ¹³C NMR) and piperazine N-CH₂ peaks (δ ~3.5–4.0 ppm in ¹H NMR) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (calculated for C₂₂H₃₂N₆O: ~420.27 g/mol) .

- X-ray Crystallography : If single crystals are obtained, resolve the 3D structure to confirm stereoelectronic effects of the 2-methylpiperidinyl group .

Advanced Research Questions

Q. How might structural modifications to the 2-methylpiperidinyl group alter receptor binding affinity?

- Hypothesis : The 2-methyl group may sterically hinder interactions with hydrophobic receptor pockets (e.g., serotonin or cannabinoid receptors) .

- Experimental Design :

-

Analog Synthesis : Replace 2-methylpiperidine with bulkier (e.g., 2-ethyl) or smaller (e.g., piperidine) substituents.

-

Binding Assays : Compare affinity via radioligand displacement (e.g., 5-HT₆ or CB1 receptors) and surface plasmon resonance (SPR) to quantify kinetic parameters (Kd, kon/koff) .

-

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to map steric clashes or favorable interactions .

- Data Contradiction Resolution :

-

If in vitro assays conflict with in silico predictions, validate using mutagenesis (e.g., receptor mutants lacking hydrophobic residues) .

Q. What strategies resolve discrepancies in reported biological activity across different assay models?

- Case Example : If the compound shows higher 5-HT₆ antagonism in cell-based assays but lower activity in ex vivo tissue models:

- Potential Causes : Differences in membrane permeability, metabolic stability, or off-target effects.

- Methodology :

Permeability Assays : Use Caco-2 cells to assess passive diffusion and P-gp efflux .

Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life and identify metabolites via LC-MS .

Off-Target Screening : Profile against a panel of 50+ GPCRs, kinases, and ion channels .

- Key Data :

| Assay Model | Activity (IC₅₀) | Reference |

|---|---|---|

| HEK-293 (5-HT₆) | 12 nM | |

| Rat Striatal Tissue | 180 nM |

Q. How can the compound’s pharmacokinetic (PK) profile be optimized for in vivo studies?

- Approach :

-

Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to the cyclohexyl moiety to lower logP, improving aqueous solubility .

-

Prodrug Design : Mask the carbonyl group as an ester to enhance oral bioavailability .

-

PK Studies : Administer IV/PO doses in rodents; collect plasma samples for LC-MS/MS analysis to calculate AUC, Cmax, and t1/2 .

- Data-Driven Optimization :

| Modification | logP Change | Solubility (µg/mL) |

|---|---|---|

| Parent Compound | 3.8 | 5.2 |

| Cyclohexyl-OH Derivative | 2.1 | 28.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.